Territrem C is a complex organic compound classified as a tremorgenic mycotoxin. It is produced by the fungus Aspergillus terreus, which is known to contaminate various agricultural products, particularly rice. The chemical structure of territrem C is characterized by its molecular formula and a unique arrangement of functional groups that contribute to its biological activity and toxicity. This compound has garnered attention due to its potential effects on human health and its role in food safety, particularly in regions where contaminated crops are prevalent .
Territrem C exhibits significant biological activity, primarily as a neurotoxin. It has been shown to affect the central nervous system by inducing tremors and other neurological symptoms in affected individuals or animals. The tremorgenic effects are attributed to its ability to disrupt neurotransmitter functions, leading to hyperactivity in nerve signaling pathways. This has raised concerns regarding its presence in food supplies and the potential for acute toxicity in humans .
Studies on the interactions of territrem C with biological systems focus on its metabolic pathways and effects on neurotransmitter systems. The compound's metabolism in human liver microsomes has been extensively studied, revealing significant interactions with cytochrome P450 enzymes that could influence drug metabolism and efficacy. Furthermore, investigations into its neurotoxic effects highlight potential interactions with synaptic transmission processes, which could inform safety assessments for food products contaminated with this mycotoxin .
Territrem C is part of a larger family of compounds known as territrem mycotoxins. Other similar compounds include:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Territrem A | Similar neurotoxic effects | |
Territrem B | Slightly different structure; less toxic | |
Isoterreulactone A | Shares structural motifs; distinct properties |
Territrem C's uniqueness lies in its specific structural features and potent neurotoxic effects compared to these other compounds. Its complex arrangement of functional groups contributes significantly to its biological activity and toxicity profile, making it a critical focus for ongoing research in mycotoxicology .
Territrem C is a tremorgenic mycotoxin with the molecular formula C₂₈H₃₂O₉ and a molecular weight of 512.5 g/mol . Its structure comprises a polycyclic framework fused with a pyranopyran system and a substituted phenyl group. The core structure includes:
Stereochemical analysis confirms the absolute configuration as 4aR, 6aR, 12aS, 12bS, determined through nuclear magnetic resonance (NMR) and X-ray crystallography . The structural distinction between territrem C and its analogs (e.g., territrem B) lies in the substitution pattern of the phenyl group: territrem C features a 4-hydroxy-3,5-dimethoxy substitution, whereas territrem B has a 3,4,5-trimethoxy group .
Key absorptions (KBr):
Territrem C is sparingly soluble in water but exhibits solubility in polar organic solvents:
Solvent | Solubility |
---|---|
Dimethylformamide (DMF) | Soluble |
Dimethyl sulfoxide (DMSO) | Soluble |
Ethanol | Partially soluble |
Methanol | Partially soluble |
The compound’s hydroxyl and methoxy groups render it susceptible to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, leading to demethylation or ring-opening reactions .
Territrem C represents a significant secondary metabolite produced by the filamentous fungus Aspergillus terreus [9]. This tremorgenic mycotoxin, with the molecular formula C28H32O9 and molecular weight of 512.55 g/mol, was first isolated from chloroform extracts of rice cultures of Aspergillus terreus strain 23-1, which also produces the structurally related compounds territrem A and territrem B [9] [12]. The fungus Aspergillus terreus has been extensively studied for its ability to produce a diverse array of bioactive secondary metabolites with various biological activities [8].
The production of territrem C in Aspergillus terreus occurs during the later stages of fungal growth, typically appearing after approximately 8-10 days of cultivation and reaching maximum production levels around day 14 [14] [15]. The biosynthesis takes place within the fungal mycelium, where the compound accumulates before being extracted using organic solvents such as chloroform [9]. The production of territrems, including territrem C, is influenced by various cultivation parameters including nutrient availability, temperature, and pH, with optimal production observed in rice or potato-dextrose media under controlled laboratory conditions [14].
Structurally, territrem C is characterized by a complex meroterpenoid scaffold (hybrid polyketide-terpenoid) featuring a 4-hydroxy-3,5-dimethoxy phenyl group, which distinguishes it from territrem B that contains a 3,4,5-trimethoxy phenyl group [9] [13]. This structural difference is significant as it affects the compound's biological properties and serves as evidence of the metabolic relationship between these compounds, with territrem B being obtainable through methylation of territrem C using dimethyl sulfate [9].
Table 1: Chemical Properties of Territrem C
Property | Value |
---|---|
Chemical Formula | C28H32O9 |
Molecular Weight | 512.55 g/mol |
CAS Number | 89020-33-7 |
Structure Type | Meroterpenoid (hybrid polyketide-terpenoid) |
Producing Organism | Aspergillus terreus |
Phenyl Moiety | 4-hydroxy-3,5-dimethoxy phenyl group |
Biological Activity | Tremorgenic mycotoxin, HMG-CoA reductase inhibitor |
The biosynthesis of territrem C involves the incorporation of various precursors through complex enzymatic pathways [14] [15]. Research utilizing radioactive precursors has provided valuable insights into the biosynthetic origins of the different structural components of territrems [14]. When radioactive precursors were added to Aspergillus terreus cultures, the incorporation patterns revealed the distinct origins of the aromatic and non-aromatic portions of the molecule [17].
Studies have demonstrated that the aromatic moiety of territrem C is primarily derived from shikimate, with the methyl groups on the benzene ring originating from the methyl group of methionine [14] [17]. This was evidenced by experiments showing that when [U-14C]shikimate, L-[methyl-14C]methionine, and L-[methyl-3H]methionine were used as precursors, the radioactivity was predominantly localized in the aromatic portion of the molecule [14]. In contrast, when [2-14C]mevalonate was employed as a precursor, the radioactivity was mainly found in the non-aromatic (terpenoid) moiety of territrem [14] [17].
The biosynthetic pathway of territrem C can be conceptualized as a series of enzymatically regulated steps involving multiple enzyme systems [4]. The process begins with the formation of a polyketide backbone derived from acetate units via polyketide synthase (PKS) enzymes [4]. Concurrently, the terpenoid unit is synthesized through the mevalonate pathway, which requires the activity of several enzymes including HMG-CoA reductase [14]. These two distinct units are subsequently coupled by prenyltransferase enzymes, followed by cyclization reactions catalyzed by terpene cyclases to form the core structure [4].
Table 2: Biosynthetic Precursors of Territrem C
Precursor | Contribution to Territrem C Structure | Pathway |
---|---|---|
Shikimate | Contributes to the aromatic (benzene ring) moiety | Shikimate pathway |
Methionine | Methyl groups on the benzene ring (via methyl transfer) | Methyl transfer reactions |
Mevalonate | Contributes to the non-aromatic (terpenoid) moiety | Mevalonate pathway |
Acetate | Primary carbon source for both polyketide and terpenoid portions | Acetate-malonate pathway (polyketide synthesis) |
The enzymatic regulation of territrem C biosynthesis involves a complex interplay of various enzymes that catalyze specific reactions in the biosynthetic pathway [4] [14]. The proposed biosynthetic pathway includes several key steps, each mediated by specific enzymes or enzyme systems [4]. These include polyketide synthases for the formation of the polyketide backbone, prenyltransferases for the coupling of polyketide and terpenoid units, terpene cyclases for cyclization reactions, cytochrome P450 monooxygenases for oxidative modifications, and O-methyltransferases for the addition of methyl groups to the aromatic moiety [4] [14].
Table 3: Proposed Biosynthetic Pathway Steps for Territrem C in Aspergillus terreus
Step | Description | Key Enzymes |
---|---|---|
1. Polyketide Formation | Formation of the polyketide backbone from acetate units | Polyketide synthase (PKS) |
2. Terpenoid Formation | Formation of the terpenoid unit via the mevalonate pathway | HMG-CoA reductase, mevalonate kinase, IPP isomerase |
3. Coupling Reaction | Coupling of the polyketide and terpenoid units | Prenyltransferase |
4. Cyclization | Cyclization of the intermediate to form the core structure | Terpene cyclase |
5. Oxidative Modifications | Introduction of hydroxyl groups | Cytochrome P450 monooxygenases |
6. Methylation | Addition of methyl groups to the aromatic moiety | O-methyltransferases |
HMG-CoA reductase (3-hydroxy-3-methylglutaryl-coenzyme A reductase) plays a crucial role in the biosynthesis of territrem C, particularly in the formation of the terpenoid moiety [14] [15]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which represents a rate-limiting step in the isoprenoid biosynthetic pathway [14] [16]. The mevalonate pathway is essential for the production of isoprenoid units that are incorporated into the terpenoid portion of territrem C [14].
The significance of HMG-CoA reductase in territrem biosynthesis has been demonstrated through inhibition studies using mevinolin (lovastatin), a specific inhibitor of this enzyme [14] [15]. When mevinolin was added to Aspergillus terreus cultures at concentrations of 25 or 50 μM, it inhibited territrem production by 24-55% without affecting fungal growth [17]. This inhibition provides strong evidence for the involvement of HMG-CoA reductase in the biosynthetic pathway of territrems [14].
Further evidence for the role of HMG-CoA reductase comes from experiments examining the incorporation of radioactive precursors in the presence of mevinolin [14] [17]. When [U-14C]acetate was used as a precursor, mevinolin inhibited the incorporation of radioactive carbon into territrems by 30-42% [17]. However, mevinolin did not affect the incorporation of [2-14C]mevalonate into territrems [14]. This differential effect is consistent with the position of HMG-CoA reductase in the biosynthetic pathway, as mevalonate is produced downstream of the reaction catalyzed by this enzyme [14] [17].
Table 4: Role of HMG-CoA Reductase in Territrem C Biosynthesis
Aspect | Description |
---|---|
Enzyme Function | Catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in isoprenoid biosynthesis |
Role in Territrem Biosynthesis | Essential for the formation of the terpenoid moiety of territrem C through the mevalonate pathway |
Inhibition Effect | Mevinolin (a specific HMG-CoA reductase inhibitor) inhibits territrem production by 24-55% in Aspergillus terreus cultures |
Experimental Evidence | Mevinolin inhibits incorporation of [U-14C]acetate into territrems but does not affect incorporation of [2-14C]mevalonate |
Regulatory Significance | Represents a key regulatory point in the biosynthesis of the terpenoid portion of territrem C |
The regulatory role of HMG-CoA reductase extends beyond its catalytic function, as it represents a key control point in the biosynthesis of territrem C [14] [16]. The activity of this enzyme can be modulated by various factors, including feedback inhibition by downstream metabolites and transcriptional regulation [16]. This regulatory control allows the fungus to adjust the production of territrems in response to changing environmental conditions and metabolic demands [14] [15].
Territrem C undergoes various metabolic transformations, primarily through hydroxylation and demethylation reactions [1] [21]. These transformations are important for understanding both the biosynthetic relationships between different territrems and the metabolic fate of these compounds in biological systems [21].
Hydroxylation represents a major metabolic transformation of territrem C, particularly at the 4β-carbon position [21]. Studies using rat liver microsomes have demonstrated the formation of 4β-hydroxymethyl-4β-demethylterritrem C (MC) through this hydroxylation reaction [21]. This transformation is catalyzed by cytochrome P450 enzymes, with CYP3A isoforms playing a predominant role [21]. In mammalian systems, CYP3A4 and CYP3A5 have been identified as the major enzymes responsible for the hydroxylation of territrems [1] [21].
Demethylation, particularly O-demethylation of the methoxy groups on the aromatic moiety, represents another significant metabolic transformation of territrems [21]. The relationship between territrem B and territrem C illustrates this transformation, as territrem C can be considered a demethylated derivative of territrem B, differing in the presence of a 4-hydroxy-3,5-dimethoxy phenyl group instead of a 3,4,5-trimethoxy phenyl group [9] [13]. Conversely, territrem B can be obtained through methylation of territrem C using dimethyl sulfate [9].
Table 5: Metabolic Transformations of Territrem C
Transformation | Enzyme | Product | Location |
---|---|---|---|
Hydroxylation | Cytochrome P450 (primarily CYP3A4/CYP3A5 in mammals) | 4β-hydroxymethyl-4β-demethylterritrem C (MC) | Primarily in liver microsomes |
O-Demethylation | Cytochrome P450 (primarily CYP3A4/CYP3A5 in mammals) | Various demethylated derivatives | Primarily in liver microsomes |
The metabolic transformations of territrem C exhibit gender-dependent differences in mammalian systems [21]. Studies with rat liver microsomes have shown that the formation of metabolites through both hydroxylation and demethylation reactions occurs at higher rates in males compared to females [21]. This gender difference has been attributed to the differential expression of CYP3A enzymes, with CYP3A1 being expressed at different levels in both genders, while CYP3A2 is expressed only in males [21].